

Spectroscopic Profile of 9-Phenyl-1-nonanol: A Technical Guide

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Compound of Interest

Compound Name: 9-Phenyl-1-nonanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **9-Phenyl-1-nonanol**, a long-chain phenyl-substituted alcohol with the chemical formula $C_{15}H_{24}O$ and a molecular weight of 220.35 g/mol ^[1]. The unique structure of this molecule, featuring a nine-carbon aliphatic chain with a terminal phenyl group and a primary hydroxyl group, results in a distinct spectroscopic signature. This document presents predicted and representative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for **9-Phenyl-1-nonanol** based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of **9-Phenyl-1-nonanol** is characterized by signals corresponding to the aromatic protons of the phenyl group, the benzylic protons, the protons on the carbon bearing the hydroxyl group, and the long aliphatic chain.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.30 - 7.10	Multiplet	5H	Ar-H (Phenyl)
~ 3.64	Triplet	2H	-CH ₂ -OH
~ 2.60	Triplet	2H	Ph-CH ₂ -
~ 1.58	Multiplet	4H	Ph-CH ₂ -CH ₂ - and -CH ₂ -CH ₂ -OH
~ 1.30	Multiplet	10H	-(CH ₂) ₅ - (Aliphatic chain)
~ 2.0 - 2.5	Singlet (broad)	1H	-OH

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon environment in the molecule.

Chemical Shift (δ) (ppm)	Assignment
~ 142.8	Ar-C (Quaternary)
~ 128.4	Ar-CH
~ 128.2	Ar-CH
~ 125.6	Ar-CH
~ 62.9	CH ₂ -OH
~ 35.9	Ph-CH ₂ -
~ 32.8 - 25.7	-(CH ₂) ₇ - (Aliphatic chain)

Infrared (IR) Spectroscopy

The IR spectrum of **9-Phenyl-1-nonanol** will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3330	Strong, Broad	O-H stretch (Alcohol)
~ 3025	Medium	C-H stretch (Aromatic)
~ 2925, 2855	Strong	C-H stretch (Aliphatic)
~ 1605, 1495	Medium to Weak	C=C stretch (Aromatic ring)
~ 1055	Strong	C-O stretch (Primary alcohol)
~ 745, 695	Strong	C-H out-of-plane bend (Monosubstituted benzene)

Mass Spectrometry (MS)

The mass spectrum of **9-Phenyl-1-nonanol** is expected to show a molecular ion peak and characteristic fragmentation patterns for long-chain alcohols.

m/z	Relative Intensity	Assignment
220	Low	[M] ⁺ (Molecular ion)
202	Moderate	[M-H ₂ O] ⁺ (Loss of water)
131	Moderate	[C ₁₀ H ₁₁] ⁺
117	Moderate	[C ₉ H ₉] ⁺
105	High	[C ₈ H ₉] ⁺
91	High (Base Peak)	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** A sample of **9-Phenyl-1-nonanol** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- **^1H NMR Acquisition:**
 - A standard one-pulse sequence is used.
 - Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
 - A wider spectral width is used compared to ^1H NMR.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **9-Phenyl-1-nonanol**, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used.
- **Data Acquisition:**

- A background spectrum of the clean, empty sample holder (or NaCl/KBr plates) is recorded first.
- The sample is then placed in the infrared beam path.
- The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **9-Phenyl-1-nonanol** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **9-Phenyl-1-nonanol**.

Caption: General workflow for spectroscopic analysis.

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References

- 1. azom.com [azom.com]
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